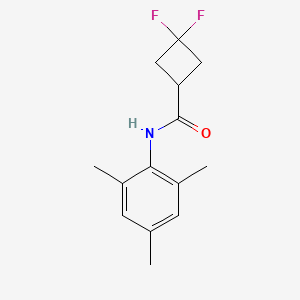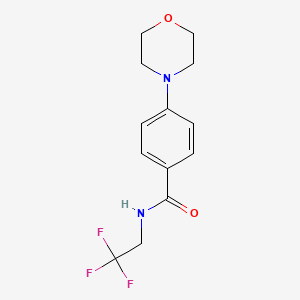
3,3-difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide is an organic compound characterized by the presence of a cyclobutane ring substituted with difluoro and carboxamide groups, along with a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes.
Introduction of Difluoro Groups: The difluoro groups are introduced via difluoromethylation reactions, which can be achieved using reagents like difluorocarbene precursors under specific conditions.
Attachment of Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using amines and carboxylic acid derivatives.
Attachment of 2,4,6-Trimethylphenyl Group: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the aromatic group to the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Known for its energetic properties and used in explosives.
3,4-Difluoro-N-[(2,4,6-trimethylphenyl)methyl]aniline: Shares structural similarities but differs in functional groups and applications.
Uniqueness
3,3-Difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. Its difluoro substitution enhances its stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H17F2NO |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3,3-difluoro-N-(2,4,6-trimethylphenyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C14H17F2NO/c1-8-4-9(2)12(10(3)5-8)17-13(18)11-6-14(15,16)7-11/h4-5,11H,6-7H2,1-3H3,(H,17,18) |
InChI Key |
SFZPGVLVUPTEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC(C2)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-4-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B12233940.png)

![5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12233964.png)
![2-(4-ethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12233969.png)
![N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12233971.png)
![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B12233978.png)
![4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline](/img/structure/B12233988.png)
![4,6-Dimethyl-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12233995.png)
![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12234001.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B12234003.png)
![8-{[2-(Trifluoromethyl)phenyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12234020.png)

![{N}-[(5{Z})-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4{H})-ylidene]-2,1,3-benzoxadiazol-5-amine](/img/structure/B12234028.png)
![2-Cyclopropyl-4-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12234033.png)
